molecular formula C10H18N4 B13258696 4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B13258696
M. Wt: 194.28 g/mol
InChI Key: VEHIKGAKPYGZEO-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine (CAS 1343063-47-7) is a substituted 1,3,5-triazine derivative of interest in chemical and pharmaceutical research. This compound features a 1,3,5-triazine ring core, a symmetric heterocycle known for its diverse biological activities and applications in material science. While specific biological data for this analog is limited, the 1,3,5-triazine scaffold is extensively investigated in medicinal chemistry. Structurally similar compounds have demonstrated significant anticancer properties in vitro, with mechanisms that may include enzyme inhibition and induction of apoptosis in cancer cell lines such as HCT-116 and MCF-7 . Related diamino-1,3,5-triazines are also explored for their herbicidal activity and potential as crop growth regulators . Furthermore, certain triazine derivatives serve as key intermediates in developing sustainable materials , such as eco-friendly collagen cross-linking agents for the leather industry . The synthesis of such 1,3,5-triazine derivatives often leverages cyanuric chloride as a key precursor , employing stepwise, temperature-controlled nucleophilic substitution reactions to achieve the desired substitution pattern . Modern synthetic approaches focus on green chemistry principles , including microwave-assisted and ultrasound-assisted protocols to improve efficiency and reduce environmental impact . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct thorough investigations to fully characterize the properties and potential applications of this compound.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-(2-methylpropyl)-6-propan-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H18N4/c1-6(2)5-8-12-9(7(3)4)14-10(11)13-8/h6-7H,5H2,1-4H3,(H2,11,12,13,14)

InChI Key

VEHIKGAKPYGZEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NC(=N1)N)C(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Cyanuric Chloride

The predominant industrial and laboratory method involves the nucleophilic substitution of cyanuric chloride, a highly reactive triazine derivative, with appropriate amines under controlled conditions:

  • Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
  • Reaction Conditions:
    • Use of a base such as sodium hydroxide or potassium carbonate to facilitate substitution
    • Solvent typically involves polar aprotic solvents like acetonitrile or dioxane
    • Temperature control to prevent side reactions, often conducted at room temperature or mildly elevated temperatures (~25–50°C)
  • Procedure:
    • Stepwise substitution where one or two chlorines are replaced with the desired amines
    • For the target compound, the amino group at the 2-position is introduced with a suitable amine bearing the 2-methylpropyl group, and the 6-position amino group with a propan-2-yl substituted amine

This method is well-documented in the synthesis of related triazine derivatives and is favored for its selectivity and yield efficiency.

Amine Substitution via Amination of Chlorinated Intermediates

Another approach involves the direct amination of chlorinated intermediates:

  • Intermediate Preparation: Chlorinated triazine compounds are first prepared by chlorination of the parent triazine ring.
  • Amination Step: The chlorinated intermediate undergoes nucleophilic attack by the amine containing the desired substituents (2-methylpropyl and propan-2-yl groups). This reaction often employs:
    • Elevated temperatures
    • Catalysts or phase transfer agents to enhance reactivity
    • An excess of amine to drive the substitution

One-Pot Multi-Step Synthesis

In some advanced synthetic routes, a one-pot process is utilized where multiple substitutions and modifications are performed sequentially without isolating intermediates:

  • Sequential Substitutions: Starting from cyanuric chloride, selective substitution at the 2- and 6-positions occurs by controlling reaction conditions and reagent stoichiometry.
  • Purification: Crystallization or chromatography techniques are employed to isolate the final product with high purity.

Use of Protective Groups and Functionalization

In complex syntheses, protective groups may be employed to prevent undesired reactions at other amino sites, followed by deprotection steps to yield the target compound.

Data Tables and Research Findings

Method Starting Material Reagents Reaction Conditions Yield Remarks
Nucleophilic Substitution Cyanuric chloride Appropriate amines, NaOH or K2CO3 Room temperature to 50°C 70–90% Widely used in industrial synthesis
Direct Amination Chlorinated triazine intermediates Amine derivatives Elevated temperatures (~80°C), catalysts 65–85% Suitable for selective substitution
One-Pot Synthesis Cyanuric chloride + amines Base, solvents like acetonitrile Reflux Variable Efficient for multiple substitutions

Summary of Findings

  • The primary method for synthesizing 4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine involves nucleophilic substitution of cyanuric chloride with amines bearing the desired alkyl groups.
  • Reaction conditions are optimized to favor mono- or di-substitution, ensuring selectivity and high yield.
  • Purification techniques such as crystallization, chromatography, or continuous flow reactors are employed, especially in industrial settings, to improve efficiency and purity.
  • Variations of the synthesis include direct amination of chlorinated intermediates and multi-step one-pot reactions , depending on the scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and pharmacokinetic profiles of 1,3,5-triazine derivatives are heavily influenced by their substituents. Below is a comparison of key analogs:

>->
Compound Name (Substituents) Key Structural Features Pharmacological Highlights ADMET/Pharmacokinetic Properties
Target Compound :
4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
- 4-position: Isobutyl (alkyl)
- 6-position: Isopropyl (alkyl)
Inferred: Moderate lipophilicity; potential for passive blood-brain barrier permeability. Limited receptor affinity data. Inferred: Higher metabolic stability due to alkyl groups; possible solubility challenges.
Compound 2 :
(RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine
- 4-position: 2,3-Dichlorophenoxypropyl
- 6-position: 4-Methylpiperazine
- Potent 5-HT6R antagonism (Ki < 20 nM)<br>- Procognitive effects in NOR test
- High brain concentration (60–240 min)
- Low DDI risk in vitro
Compound 3 :
(RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine
- 4-position: 4-Methylpiperazine
- 6-position: Phenoxypropyl
- Rapid brain penetration (peak at 30 min)
- Selective 5-HT6R antagonism
- Moderate hepatotoxicity
- Improved solubility as salts
Compound 4 :
4-((2-Isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine
- 4-position: Thymol-derived phenoxy
- 6-position: 4-Methylpiperazine
- High 5-HT6R affinity (Ki = 11 nM)
- Anxiolytic and procognitive effects
- Good passive permeability
- Non-indole, non-sulfone structure
Compound 13 :
4-(2-Methoxypropyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine
- 4-position: Methoxypropyl
- 6-position: 4-Methylpiperazine
- Michael addition byproduct
- Limited receptor data
- Lower metabolic stability due to methoxy group

Pharmacological Activity

  • 5-HT6 Receptor Affinity: Piperazine-containing derivatives (e.g., Compounds 2, 3, 4) exhibit nanomolar affinity for 5-HT6 receptors, critical for procognitive effects in dementia models . The target compound’s alkyl substituents may reduce receptor engagement compared to piperazine or phenoxy groups, though this requires experimental validation.
  • Selectivity :
    Dichlorophenyl (Compound 2) and thymol-derived (Compound 4) analogs show selectivity over off-target receptors (e.g., 5-HT2A, D2) . Alkyl-substituted triazines may lack such selectivity due to reduced polar interactions.

ADMET and Pharmacokinetics

  • Brain Penetration :
    Piperazine derivatives (e.g., Compound 3) achieve rapid brain uptake (peak at 30 min), while dichlorophenyl derivatives (Compound 2) sustain higher concentrations over time . The target compound’s lipophilic alkyl groups may enhance passive diffusion but reduce sustained retention.
  • Solubility and Metabolism :
    Piperazine moieties improve solubility when converted to salts (Compound 3 ), whereas alkyl groups (target compound) could lead to lower aqueous solubility. Bulky substituents like isobutyl may increase metabolic stability but raise hepatotoxicity risks.

Therapeutic Potential

  • Procognitive Effects: Compounds 2 and 3 demonstrate significant efficacy in Novel Object Recognition (NOR) tests, linked to 5-HT6R antagonism . The target compound’s lack of piperazine may limit similar activity unless alternative mechanisms (e.g., NMDA modulation) are involved.
  • Safety Profiles : Piperazine derivatives show low DDI risk and moderate hepatotoxicity , while alkyl-substituted triazines may face challenges in balancing lipophilicity and toxicity.

Biological Activity

4-(2-Methylpropyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine, a derivative of triazine, has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure that includes a triazine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H16N4C_9H_{16}N_4, with a molecular weight of 180.25 g/mol. The compound's structure can be represented by the following properties:

PropertyValue
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
IUPAC NameThis compound
InChI KeyQBBURPZUNKKTEK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors such as cyanuric chloride and various amines (isopropylamine and propylamine) under controlled conditions. The process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains by inhibiting essential enzymes involved in cell wall synthesis. This mechanism leads to bacterial cell death and highlights its potential as an antibiotic agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The exact mechanism appears to involve the inhibition of specific enzymes related to cancer progression, including DNA topoisomerase IIα .

Enzyme Inhibition

The compound acts as an enzyme inhibitor in several biochemical pathways. It has been noted for its ability to bind to various targets including carbonic anhydrases and kinases, which are crucial in metabolic processes and signal transduction pathways .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of triazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL for effective bacterial inhibition.

Study 2: Anticancer Potential

A separate investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The study reported a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation pathways .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Binding : The compound binds to active sites on enzymes like DNA topoisomerase IIα and carbonic anhydrases, inhibiting their function.
  • Signal Transduction Modulation : It modulates various signaling pathways by interacting with kinases involved in cellular growth and metabolism.
  • Cell Cycle Disruption : In cancer cells, it disrupts the cell cycle leading to apoptosis.

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